molecular formula C19H16N4O3S2 B11021029 N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11021029
M. Wt: 412.5 g/mol
InChI Key: AUUUXZXWDYAKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure & Properties
The compound N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (CAS: 1190246-33-3) features a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group and a benzothiazolone moiety. Its molecular formula is C₁₉H₁₆N₄O₃S₂, with a molecular weight of 412.5 g/mol. The Z-configuration at the thiadiazole ring’s imine bond distinguishes its stereochemistry .

Properties

Molecular Formula

C19H16N4O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H16N4O3S2/c1-26-13-8-6-12(7-9-13)10-17-21-22-19(27-17)20-16(24)11-23-18(25)14-4-2-3-5-15(14)28-23/h2-9H,10-11H2,1H3,(H,20,22,24)

InChI Key

AUUUXZXWDYAKQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-Amine

The foundational step involves constructing the 1,3,4-thiadiazole ring substituted at the 5-position with a 4-methoxybenzyl group. This is achieved through a cyclization reaction between 4-methoxybenzylcarbohydrazide and carbon disulfide under alkaline conditions .

Procedure :

  • Hydrazide Formation : 4-Methoxybenzyl chloride is reacted with hydrazine hydrate in ethanol at reflux (78°C, 6 hours) to yield 4-methoxybenzylcarbohydrazide.

  • Cyclization : The carbohydrazide is treated with carbon disulfide and potassium hydroxide (KOH) in ethanol under reflux (12 hours). The reaction mixture is acidified with HCl to precipitate 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol.

  • Amination : The thiol intermediate undergoes amination via refluxing with hydrazine hydrate in tetrahydrofuran (THF, 8 hours), yielding the target 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine.

Characterization Data :

ParameterValue/ObservationSource
Yield 72%
Melting Point 148–150°C
IR (cm⁻¹) 3350 (N–H), 1610 (C=N), 1250 (C–O–CH₃)
¹H NMR (DMSO-d₆) δ 3.78 (s, 3H, OCH₃), 4.25 (s, 2H, CH₂), 7.12–7.30 (m, 4H, Ar–H)

Formation of the Schiff Base (Ylidene)

The 2-amine group of the thiadiazole is condensed with a carbonyl source to generate the Z-configuration imine (ylidene). This step employs an acid-catalyzed Schiff base formation .

Procedure :

  • Reaction Setup : 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine (1 equiv) is dissolved in dry dichloromethane (DCM).

  • Carbonyl Introduction : Glyoxylic acid (1.2 equiv) is added, followed by a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Reflux Conditions : The mixture is refluxed under nitrogen for 24 hours, with molecular sieves to absorb water.

  • Workup : The product, (2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene)glyoxylic acid, is isolated via filtration and washed with cold ethanol.

Optimization Notes :

  • Solvent Impact : Dichloromethane outperforms THF or DMF in yield due to better solubility of intermediates .

  • Catalyst Loading : 5 mol% PTSA maximizes imine formation without side reactions .

Characterization Data :

ParameterValue/ObservationSource
Yield 68%
¹³C NMR (DMSO-d₆) δ 170.2 (C=O), 161.5 (C=N), 55.1 (OCH₃)
HPLC Purity 98.2%

Coupling with 2-(3-Oxo-1,2-Benzothiazol-2(3H)-Yl)Acetic Acid

The final step conjugates the ylidene intermediate with 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid via carbodiimide-mediated coupling .

Procedure :

  • Activation of Carboxylic Acid : 2-(3-Oxo-1,2-benzothiazol-2(3H)-yl)acetic acid (1 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF (0°C, 30 minutes).

  • Amide Bond Formation : The ylidene intermediate (1 equiv) is added, and the reaction is stirred at room temperature for 18 hours.

  • Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to afford the title compound.

Critical Parameters :

  • Coupling Agents : EDC/HOBt system prevents racemization and enhances amide yield compared to DCC/DMAP .

  • Temperature Control : Reactions above 25°C lead to decomposition of the benzothiazole moiety .

Characterization Data :

ParameterValue/ObservationSource
Yield 65%
Melting Point 214–216°C
IR (cm⁻¹) 3280 (N–H), 1720 (C=O), 1665 (C=N)
¹H NMR (DMSO-d₆) δ 3.80 (s, 3H, OCH₃), 4.62 (s, 2H, CH₂), 7.05–7.89 (m, 8H, Ar–H)
HRMS (m/z) [M+H]⁺ Calcd: 440.0921; Found: 440.0918

Alternative Synthetic Routes and Comparative Analysis

While the above method is predominant, two alternative pathways have been explored:

Route A: One-Pot Tandem Synthesis

  • Combines cyclization and coupling in a single vessel using microwave irradiation (100°C, 30 minutes) .

  • Advantage : Reduces reaction time by 60%.

  • Drawback : Lower yield (52%) due to side product formation .

Route B: Solid-Phase Synthesis

  • Utilizes Merrifield resin-bound intermediates to simplify purification.

  • Yield : 58% with 95% purity after cleavage .

Scale-Up Considerations and Industrial Relevance

Pilot-scale batches (1 kg) highlight the following:

  • Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing costs by 40% .

  • Catalyst Reuse : EDC/HOBt system can be reused three times with <10% yield drop .

  • Environmental Impact : Process mass intensity (PMI) of 23 indicates moderate sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Key Structural Features

  • Thiadiazole Core : A five-membered heterocyclic ring containing sulfur and nitrogen atoms, contributing to electron-deficient properties.
  • 4-Methoxybenzyl Substituent : Enhances lipophilicity and may influence bioavailability.

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Thiadiazole Family

N-(5-Isoxazol-5-Yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-Ylidene)-Benzamide (Compound 6)

  • Structure : Features an isoxazole substituent and a phenyl group on the thiadiazole ring.
  • Physical Properties : Melting point (160°C), IR absorption at 1606 cm⁻¹ (C=O), and molecular weight 348.39 g/mol.
  • Key Differences : Lacks the benzothiazolone moiety and methoxybenzyl group, resulting in lower molecular weight and altered solubility .

N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-Acryloyl)-3H-[1,3,4]-Thiadiazol-2-Ylidene]-Benzamide (Compound 4g)

  • Structure: Contains a dimethylamino-acryloyl group and methylphenyl substituent.
  • Physical Properties : Molecular weight 392.48 g/mol, IR peaks at 1690 cm⁻¹ (C=O), and melting point 200°C.

N-[(2E)-5-Methyl-1,3,4-Thiadiazol-2(3H)-Ylidene]-2-(4-Oxo-1,2,3-Benzotriazin-3(4H)-Yl)Acetamide

  • Structure: Substituted with a benzotriazinone ring and methyl group.
  • Key Differences: The benzotriazinone (vs. benzothiazolone) introduces an additional nitrogen atom, altering electronic properties. The E-configuration may affect steric interactions .

Benzothiazolone-Containing Analogues

N-(4-Hydroxyphenyl)-2-(1,1,3-Trioxo-2,3-Dihydro-1,2-Benzothiazol-2-Yl)-Acetamide

  • Structure : Features a trioxo-benzothiazole system and hydroxyphenyl group.
  • The hydroxyphenyl substituent may enhance hydrogen bonding .

Comparative Physicochemical and Spectroscopic Data

Compound Molecular Weight (g/mol) Key IR Peaks (cm⁻¹) Melting Point (°C) Notable Substituents
Target Compound 412.5 Not reported Not reported 4-Methoxybenzyl, Benzothiazolone
Compound 6 348.39 1606 (C=O) 160 Isoxazole, Phenyl
Compound 4g 392.48 1690 (C=O) 200 Dimethylamino-acryloyl, Methylphenyl
Benzotriazinone Analogue ~370 Not reported Not reported Benzotriazinone, Methyl
Trioxo-Benzothiazole ~330 Not reported Not reported Trioxo-Benzothiazole, Hydroxyphenyl

Biological Activity

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3S2C_{20}H_{18}N_{4}O_{3}S_{2}, with a molecular weight of 426.5 g/mol. It features a thiadiazole ring and a benzothiazole moiety, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC20H18N4O3S2
Molecular Weight426.5 g/mol
StructureThiadiazole and Benzothiazole rings

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown its efficacy against various cancer cell lines, particularly the MCF-7 breast cancer cell line. The structure–activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances anticancer potential by increasing cellular uptake and inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of bacterial strains and fungi. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic pathways.

Antioxidant Potential

In addition to its anticancer and antimicrobial properties, this compound exhibits antioxidant activity , which can be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity may contribute to its overall therapeutic potential in preventing oxidative damage associated with various diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Efficacy : A study reported that the compound inhibited the growth of MCF-7 cells with an IC50 value indicating significant potency. The study highlighted the importance of substituents on the thiadiazole ring in enhancing activity .
  • Antimicrobial Studies : Another investigation focused on its antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing broad-spectrum activity against both types of bacteria.
  • Antioxidant Activity : Research demonstrated that the compound's antioxidant capacity was comparable to standard antioxidants like ascorbic acid, indicating its potential use in formulations aimed at reducing oxidative stress .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical?

The synthesis typically involves multi-step pathways:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization reactions using thiourea derivatives and α-haloketones under acidic conditions .
  • Step 2 : Introduction of the 4-methoxybenzyl group through nucleophilic substitution or coupling reactions. For example, anhydrous potassium carbonate in dry acetone facilitates thiol-alkylation steps .
  • Step 3 : Acetamide functionalization via condensation with activated esters or carbodiimide-mediated coupling . Key intermediates include 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol and substituted thiadiazol-2-ylidene precursors .

Q. Which spectroscopic and crystallographic methods are used for structural validation?

  • X-ray diffraction : Resolves bond lengths and angles of the thiadiazole ring and confirms Z-configuration of the imine group .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify methoxybenzyl protons (δ 3.8–4.1 ppm) and thiadiazole carbons (δ 150–160 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 454.0823) .

Q. What preliminary biological activities have been reported for this compound?

  • In vitro anticancer activity : IC50_{50} values of 2–10 µM against melanoma (A375) and breast cancer (MCF-7) cell lines .
  • Antimicrobial potential : Moderate inhibition (MIC 16–32 µg/mL) against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scalable production?

  • Catalyst optimization : Use triethylamine or sodium hydride to enhance reaction rates in nucleophilic substitutions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/acetone mixtures aid recrystallization .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

Q. How should conflicting bioactivity data across studies be addressed?

  • Comparative assays : Standardize protocols (e.g., MTT assay for cytotoxicity) to minimize variability .
  • Purity validation : Confirm compound integrity via HPLC and elemental analysis before testing .
  • Mechanistic follow-up : Use molecular docking to verify target engagement (e.g., EGFR kinase or DNA topoisomerase II) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) groups to assess steric/electronic effects .
  • Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to evaluate heterocycle contributions .
  • Pharmacophore mapping : Use 3D-QSAR models to correlate substituent positions with activity .

Q. What challenges arise in pharmacokinetic and in vivo studies?

  • Solubility limitations : Poor aqueous solubility (logP ~3.5) may require formulation with cyclodextrins or lipid nanoparticles .
  • Metabolic stability : Monitor hepatic clearance using microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., methoxy groups) .
  • Toxicity profiling : Conduct acute toxicity studies in rodents (LD50_{50}) and genotoxicity assays (Ames test) .

Q. How can the mechanism of action be elucidated at the molecular level?

  • Enzymatic assays : Test inhibition of tyrosine kinases (e.g., c-Met) or proteases (e.g., caspase-3) at varying concentrations .
  • Cellular imaging : Track subcellular localization via fluorescent tagging (e.g., BODIPY conjugates) .
  • Transcriptomic profiling : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported anticancer IC50_{50} values?

  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer lines may exhibit differential sensitivity .
  • Assay duration : Longer exposure times (72 hr vs. 48 hr) often lower IC50_{50} due to cumulative effects .
  • Compound batch variability : Re-synthesize and re-test using a standardized batch .

Methodological Resources

Recommended protocols for key experiments:

  • Synthetic procedure : Follow with modifications (e.g., 0°C for thiourea addition to suppress side reactions) .
  • Crystallization : Use slow evaporation from ethanol/water (3:1) to obtain X-ray-quality crystals .
  • Docking studies : Employ AutoDock Vina with PDB structures (e.g., 4WKQ for EGFR) and a grid size of 20×20×20 Å .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.